molecular formula C14H16O4 B14552276 6-Methylnaphthalene-1,2-diol;propanoic acid CAS No. 61978-35-6

6-Methylnaphthalene-1,2-diol;propanoic acid

Cat. No.: B14552276
CAS No.: 61978-35-6
M. Wt: 248.27 g/mol
InChI Key: CNQRVZDJOQYBHN-UHFFFAOYSA-N
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Description

6-Methylnaphthalene-1,2-diol;propanoic acid is an organic compound that features a naphthalene ring substituted with a methyl group and two hydroxyl groups, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylnaphthalene-1,2-diol;propanoic acid typically involves the reaction of 6-methylnaphthalene-1,2-diol with propanoic acid under specific conditions. One common method involves esterification, where the hydroxyl groups of the diol react with the carboxyl group of propanoic acid in the presence of a catalyst such as sulfuric acid or a heteropolyacid on a clay support . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalene-1,2-diol;propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

6-Methylnaphthalene-1,2-diol;propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methylnaphthalene-1,2-diol;propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Methylnaphthalene-1,2-diol: Lacks the propanoic acid moiety.

    Naphthalene-1,2-diol: Lacks both the methyl group and the propanoic acid moiety.

    Propanoic acid derivatives: Compounds with similar carboxylic acid functionality but different aromatic structures.

Uniqueness

6-Methylnaphthalene-1,2-diol;propanoic acid is unique due to its combination of a naphthalene ring with hydroxyl and methyl substitutions, along with a propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61978-35-6

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

6-methylnaphthalene-1,2-diol;propanoic acid

InChI

InChI=1S/C11H10O2.C3H6O2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13;1-2-3(4)5/h2-6,12-13H,1H3;2H2,1H3,(H,4,5)

InChI Key

CNQRVZDJOQYBHN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.CC1=CC2=C(C=C1)C(=C(C=C2)O)O

Origin of Product

United States

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